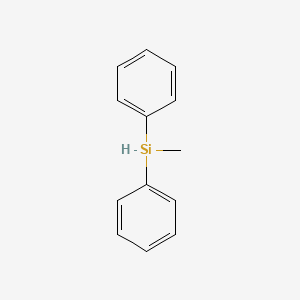

Methyl(diphenyl)silane

Description

Methyl(diphenyl)silane (C₁₃H₁₄Si) is an organosilicon compound featuring one methyl group and two phenyl groups bonded to a central silicon atom. Its hybrid structure combines the steric bulk of aromatic substituents with the moderate reactivity of a methyl group, making it valuable in materials science and synthetic chemistry. Key applications include its use as a precursor in heat-resistant resins and composites, where its ability to undergo crosslinking reactions enhances thermal stability and dielectric properties .

Properties

IUPAC Name |

methyl(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULSRCPEOUATID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-76-1 | |

| Record name | Methyldiphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Optimization and Substrate Scope

Key parameters include:

-

Catalyst loading : 0.05–0.2 equivalents of AgNO₃ relative to silicon carboxylic acid.

-

Oxidant : 1–3 equivalents of K₂S₂O₈.

-

Temperature : 50–100°C, with optimal yields at 80°C.

-

Substrates : Ethyl acrylate, p-cyanostyrene, and iodophenylacetylene yield 60–85% product.

A representative example involves reacting dimethyl phenyl silicon carboxylic acid (0.1 mmol) with iodophenylacetylene (0.1 mmol) in acetonitrile at 80°C for 24 hours, yielding methyldiphenyl(p-tolylethynyl)silane at 60% efficiency. The method avoids pre-functionalization of substrates, enhancing atom economy.

Advantages and Limitations

This approach eliminates hazardous byproducts (e.g., halogens) and reduces reaction steps compared to traditional cross-coupling. However, scalability is limited by the cost of silver catalysts and prolonged reaction times (12–48 hours).

Magnesium-Mediated Dechlorination of Dichlorosilanes

A second method, described in Scirp, utilizes magnesium (Mg) and Lewis acids (e.g., FeCl₂, LiCl) to dechlorinate dichloromethylphenylsilane (Cl₂MeSiPh) into polymethylphenylsilane. While primarily producing polymers, this method offers insights into monomeric silane synthesis.

Reaction Conditions and Mechanistic Insights

-

Catalysts : FeCl₂ and LiCl enhance Mg reactivity in tetrahydrofuran (THF).

-

Temperature : Room temperature (25°C).

-

Yield : Polymethylphenylsilane is obtained in >90% yield with Mn ≈ 5,000 Da.

The mechanism involves single-electron transfer from Mg to dichlorosilane, forming silyl radicals that dimerize or polymerize. Controlling radical termination could theoretically yield monomeric this compound, though this remains experimentally unverified.

Industrial Applicability

This method’s low temperature and minimal byproducts (e.g., MgCl₂) make it environmentally favorable. However, product selectivity toward monomers requires further optimization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

MDPS undergoes oxidation to form silanols (Si–OH) or siloxanes (Si–O–Si). Key findings include:

Stoichiometric Oxidation

-

Reagents : Tellurium-based oxidants (e.g., Te(IV) complexes) or hydrogen peroxide.

-

Kinetics :

Substrate Oxidant Rate Constant (M⁻¹s⁻¹) Conditions MDPS Te(IV) complex 31.18 50:50 H₂O/MeOH, 25°C MDPS H₂O₂ 0.0047 Methanol, 25°C -

Mechanism : Associative substitution with water-mediated proton transfer. Kinetic isotope effects (KIE) for H₂O/D₂O reach 17.30, indicating multi-step proton exchange .

Catalytic Oxidation

-

Catalyst : Tellurorhodamine (1, 5 mol%) under white LED light with O₂ as terminal oxidant.

-

Yield : >95% conversion to diphenylmethylsilanol within 18–24 hours .

Thermal Decomposition

MDPS decomposes via bimolecular redistribution at elevated temperatures:

Kinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Eₐ) | 58 kcal/mol | 385–425°C, static reactor |

| Frequency Factor (A) | 10¹⁹.⁸ liter/mol·min | |

| Reaction Order | Second-order |

-

Products : Methyldiphenylsilane redistributes to form mixed phenyl/methyl silanes (e.g., Ph₂SiH₂ + Me₂SiH₂) .

-

Mechanism : Concerted four-center transition state without radical intermediates .

Silanolate Formation

Comparative Reactivity

| Reaction Type | Key Feature | Dominant Mechanism |

|---|---|---|

| Oxidation | Water-dependent kinetics | Associative substitution |

| Thermal Decomposition | High Eₐ and A values | Bimolecular redistribution |

| Substitution | Silanolate intermediates | Nucleophilic displacement |

Scientific Research Applications

Chemical Properties and Structure

Methyl(diphenyl)silane features a silicon atom bonded to one methyl group and two phenyl groups. Its unique structure allows it to act as a versatile reagent in chemical reactions, particularly in hydrosilylation and as a coupling agent.

Applications in Materials Science

- Adhesives and Sealants : this compound is used as a coupling agent in adhesives, enhancing adhesion between inorganic substrates (e.g., glass, metals) and organic polymers. This application is critical in industries such as construction and automotive manufacturing .

- Coatings : The compound is incorporated into coatings to improve their durability and resistance to environmental factors. It forms siloxane bonds with substrates, providing enhanced mechanical properties .

- Composite Materials : Its role as a modifier in composite materials has been explored extensively. This compound improves the mechanical strength of fiber-reinforced plastics by promoting better interfacial bonding between the fibers and the resin matrix .

Applications in Organic Synthesis

- Hydrosilylation Reactions : this compound is utilized in hydrosilylation reactions to introduce silicon into organic molecules. This process can be catalyzed by N-heterocyclic carbenes (NHCs), leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals .

- Synthesis of Silane Derivatives : It serves as a precursor for synthesizing various silane derivatives, which can have biological applications. For example, derivatives of this compound have been studied for their potential biological activity due to their structural similarities to biologically active compounds .

Applications in Nanotechnology

This compound has found applications in the development of nanostructured materials:

- Silicon Nanowires : Research indicates that it can be used in the synthesis of silicon nanowires, which are promising for applications in lithium-ion batteries due to their high energy capacity and stability during cycling .

- Nanocomposites : Its incorporation into nanocomposites enhances electrical conductivity and thermal stability, making it suitable for electronic devices .

Adhesive Performance Enhancement

A study demonstrated that adding this compound to epoxy-based adhesives significantly improved adhesion strength on glass substrates. The study highlighted the formation of covalent bonds between the silane and hydroxyl groups on the glass surface, resulting in better mechanical performance under stress conditions.

Hydrosilylation Efficiency

In another investigation, this compound was employed in hydrosilylation reactions under mild conditions using NHC catalysts. The results showed high yields of desired products with minimal side reactions, showcasing its efficiency as a reagent in organic synthesis.

Table 1: Comparison of Adhesive Strengths with Different Silanes

| Silane Type | Adhesive Strength (MPa) | Substrate |

|---|---|---|

| This compound | 12.5 | Glass |

| Trimethylsilane | 8.0 | Glass |

| Phenyltrimethoxysilane | 10.0 | Glass |

Table 2: Yield of Products from Hydrosilylation Reactions

| Electrophile | Product | Yield (%) |

|---|---|---|

| MeI | Methyl(diphenyl)methylsilane | 67 |

| Iodoethane | Ethylated diphenylsilane | 89 |

Mechanism of Action

The mechanism of action of methyl-diphenyl-silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in organic synthesis. The silicon-hydrogen bond in methyl-diphenyl-silane is relatively weak, allowing for easy transfer of the hydride ion to various substrates. This transfer can lead to the formation of new carbon-silicon bonds or the reduction of carbonyl compounds to alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural and Functional Group Variations

The reactivity and applications of methyl(diphenyl)silane are influenced by its substituents. Below is a comparative analysis with analogous silanes:

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₃H₁₄Si | 1 methyl, 2 phenyl | Si–C (aromatic/aliphatic) | 190.33 |

| Dichloro(diphenyl)silane | C₁₂H₁₀Cl₂Si | 2 chlorine, 2 phenyl | Si–Cl | 259.20 |

| Dimethoxymethylphenylsilane | C₉H₁₄O₂Si | 1 methyl, 1 phenyl, 2 methoxy | Si–O–CH₃ | 182.29 |

| Dimethylphenylsilane | C₈H₁₂Si | 2 methyl, 1 phenyl | Si–C (aliphatic) | 136.27 |

| Diphenyldimethoxysilane (DPDMS) | C₁₄H₁₆O₂Si | 2 phenyl, 2 methoxy | Si–O–CH₃ | 244.36 |

Key Observations :

- Dichloro(diphenyl)silane : The presence of reactive Si–Cl bonds makes it a precursor for silicones and other silicon-based polymers, unlike this compound, which lacks halide functionality .

- Dimethoxymethylphenylsilane : Methoxy groups enhance hydrophilicity and sol-gel reactivity, contrasting with this compound’s hydrophobic phenyl groups .

- Dimethylphenylsilane : Smaller substituents reduce steric hindrance, increasing synthetic yields compared to this compound .

Reactivity and Thermal Stability

This compound exhibits moderate reactivity due to the balance between electron-donating methyl and electron-withdrawing phenyl groups. Key comparisons include:

- Crosslinking Efficiency : this compound undergoes crosslinking via Si–H and C≡C bonds (in acetylenyl derivatives), yielding resins with high thermal stability (up to 300°C). However, methyltriphenylacetylenyl silane (MTPES) surpasses it in heat resistance due to a higher crosslinking density from additional phenyl groups .

- Reduction Reactions: Unlike diphenyl silane (Si–H bonds), this compound is less effective in reducing substrates like indoles or enamines due to the absence of hydride donors .

- Steric Effects : The methyl group in this compound reduces steric hindrance compared to dimethoxydiphenylsilane, improving synthetic accessibility .

Table 2: Application Comparison

Notable Findings:

- Dental Materials : Methoxy-functionalized silanes (e.g., 3-TMSPMA) outperform this compound in adhesion to quartz due to hydrolyzable Si–OCH₃ groups .

- Surface Modification : this compound’s phenyl groups enhance hydrophobicity in coatings, whereas methoxy silanes improve interfacial bonding in composites .

Physicochemical Properties

Table 3: Physical Property Comparison

| Property | This compound | Dichloro(diphenyl)silane | Dimethoxymethylphenylsilane |

|---|---|---|---|

| logP (octanol/water) | ~7.0 (estimated) | 4.2 | 2.8 |

| Boiling Point (°C) | Not reported | 285–290 | 118–120 |

| Hydrophobicity | High | Moderate | Low |

Analysis :

- This compound’s high logP (estimated) reflects its hydrophobicity, advantageous in moisture-resistant coatings.

- Dichloro(diphenyl)silane’s higher boiling point aligns with its use in high-temperature syntheses .

Biological Activity

Methyl(diphenyl)silane, a silane compound, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.

This compound is characterized by its silane backbone, which can influence its interactions with biological systems. The compound's structure allows it to participate in various chemical reactions, making it a candidate for applications in medicinal chemistry and materials science.

Biological Activity Overview

Research indicates that organosilanes, including this compound, exhibit diverse biological activities. These activities are often attributed to their ability to mimic biological molecules or interact with biological pathways.

- Enzyme Inhibition : Some studies suggest that silanediols derived from silanes can act as protease inhibitors. The hydroxyl groups in these compounds facilitate hydrogen bonding with enzyme active sites, enhancing inhibition efficacy .

- Antimicrobial Properties : Certain silanes have shown antimicrobial activity against various pathogens. The structural characteristics of this compound may contribute to its potential as an antimicrobial agent .

Case Study 1: Protease Inhibition

A study investigated the synthesis of methylsilanediols related to this compound and their efficacy as protease inhibitors. The findings indicated that specific structural modifications could improve their inhibitory activity against serine proteases .

Case Study 2: Antimicrobial Activity

Research conducted on bioactive compounds derived from microbial sources highlighted the potential of silanes, including this compound, as antimicrobial agents. The study demonstrated significant inhibition of bacterial growth in vitro .

Table 1: Biological Activity Summary of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Protease Inhibition | Interaction with enzyme active sites | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Potential anticancer activity |

Research Findings

- Structural Analysis : A detailed structural analysis using techniques like X-ray diffraction and DFT (Density Functional Theory) has been performed on related silanes, providing insights into their stability and reactivity .

- Synthesis Pathways : Various synthetic routes for producing this compound and its derivatives have been explored, emphasizing the importance of reaction conditions on yield and purity .

Q & A

Q. How can this compound be functionalized for biointerface applications (e.g., biosensors)?

- Methodological Answer : Surface functionalization via amino-silane coupling agents (e.g., APTES) enables covalent attachment of biomolecules. Atomic force microscopy (AFM) and XPS verify monolayer formation. Buffer optimization (e.g., PBS vs. Tris-HCl) minimizes nonspecific adsorption, critical for nano-electronic device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.